CID 71330108

Description

Based on the provided evidence, CID 71330108 is referenced in as a product identifier (e.g., "WURTH 71330108") in an automation equipment catalog. Further clarification from authoritative chemical databases (e.g., PubChem, ChemSpider) is required to confirm its chemical identity.

Properties

CAS No. |

93826-18-7 |

|---|---|

Molecular Formula |

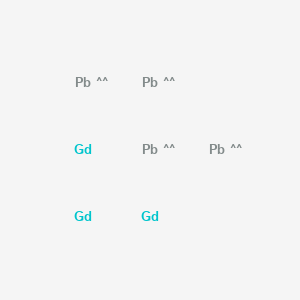

Gd3Pb4 |

Molecular Weight |

1.30e+03 g/mol |

InChI |

InChI=1S/3Gd.4Pb |

InChI Key |

FTVSBSUDENKBTP-UHFFFAOYSA-N |

Canonical SMILES |

[Gd].[Gd].[Gd].[Pb].[Pb].[Pb].[Pb] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71330108 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions may include temperature, pressure, and pH adjustments to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound focus on scaling up the synthetic routes to produce the compound in large quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

CID 71330108 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Types of Reactions

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

CID 71330108 has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in certain reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biology, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, and provide insights into structurally related compounds, which may serve as a framework for hypothetical comparisons if CID 71330108 were a chemical entity.

Table 1: Hypothetical Comparison Framework Based on Structural Analogues

Key Observations:

Betulin Derivatives: Betulin (CID 72326) and its derivatives, such as 3-O-caffeoyl betulin (CID 10153267), are well-studied triterpenoids with modified solubility and bioactivity profiles. For example, esterification with caffeic acid enhances betulin’s pharmacological properties .

Oscillatoxins : Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are marine-derived polyketides with cytotoxic effects, highlighting the role of structural modifications (e.g., methylation) in altering biological activity .

Industrial vs. Pharmaceutical Context : Unlike this compound (associated with automation equipment), compounds like betulin and oscillatoxins are primarily researched for therapeutic or biochemical applications.

Limitations and Recommendations

Data Gaps : The absence of chemical data for this compound in the provided evidence limits rigorous comparison. Cross-referencing with PubChem or experimental characterization (e.g., NMR, mass spectrometry) is essential for accurate analysis.

Contextual Clarification : If this compound is a chemical compound, future studies should prioritize structural elucidation and bioactivity screening to enable meaningful comparisons with analogs like those in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.